molecular formula C10H16N2O B1483919 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol CAS No. 2091592-01-5

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol

Cat. No.: B1483919
CAS No.: 2091592-01-5
M. Wt: 180.25 g/mol
InChI Key: DSQIIAGPSZRHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazole core, a privileged scaffold in pharmaceutical development that is present in numerous bioactive molecules and FDA-approved drugs . The pyrazole ring is a five-membered heterocycle known for its versatile applications in creating substances with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties . The specific substitution pattern on this compound, with cyclobutyl and isopropyl groups, is representative of a common strategy to explore structure-activity relationships (SAR) and optimize key properties like potency and selectivity . Pyrazole derivatives have been identified as key components in potent, systemically available inhibitors for targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory responses . Furthermore, closely related 1H-pyrazol-5-amine analogues have been developed as covalent, serine-trapping inhibitors of thrombin, a central enzyme in the blood coagulation cascade, highlighting the potential of this chemotype in developing new antithrombotic agents . Researchers can utilize this compound as a valuable synthetic intermediate or building block for the design and synthesis of novel bioactive molecules, particularly in the exploration of new protease inhibitors and anti-inflammatory agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-cyclobutyl-2-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)12-10(13)6-9(11-12)8-4-3-5-8/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQIIAGPSZRHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.25 g/mol
  • IUPAC Name : 5-Cyclobutyl-2-propan-2-yl-1H-pyrazol-3-one

Synthesis

The synthesis of this compound typically involves cyclization reactions with specific precursors. Common methods include:

  • Cyclization of Cyclobutyl Hydrazine :
    • Reacting cyclobutyl hydrazine with isopropyl ketone under controlled conditions.
    • Catalysts and specific temperature settings are employed to enhance yield and purity.
  • Industrial Production :
    • Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to ensure high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biological pathways, potentially resulting in therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing cellular responses.

Biological Activities

Research has indicated several promising biological activities for this compound, including:

  • Antimicrobial Activity :
    • Studies have shown that pyrazole derivatives exhibit moderate antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antiinflammatory Effects :
    • Compounds similar to this compound have demonstrated significant inhibition of inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Anticonvulsant Properties :
    • Research indicates that pyrazole derivatives may possess anticonvulsant activity, making them candidates for further investigation in seizure disorders .
  • Kinase Inhibition :
    • Some studies have highlighted the ability of pyrazole derivatives to inhibit kinases involved in cancer progression, suggesting a role in cancer therapeutics .

Case Studies and Research Findings

StudyFindings
MDPI Review (2020)Identified pyrazole derivatives with antibacterial activity against Staphylococcus aureus and E. coli, with MIC values around 250 µg/mL .
Anticonvulsant ActivityPyrazole compounds showed protective effects in rodent models for seizures, indicating potential for drug development .
Inhibition of CytokinesCertain pyrazole derivatives demonstrated IC50 values in the low micromolar range against pro-inflammatory cytokines like IL-17 and TNFα .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and functional analogs of 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol, with a focus on substituent variations and their implications:

Compound Name CAS Number Substituents (Positions 1, 3) Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 2091592-01-5 1: isopropyl; 3: cyclobutyl C₁₀H₁₆N₂O 180.25 Reference compound
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid 1392516-19-6 1: methyl; 3: cyclopentyl C₁₀H₁₄N₂O₂ 194.23 Cyclopentyl (larger ring), carboxylic acid group
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 912451-06-0 1: methyl; 3: cyclopropyl C₈H₁₀N₂O₂ 166.18 Cyclopropyl (smaller, strained ring), lower MW
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid N/A 1: methyl; 3: isobutyl C₉H₁₄N₂O₂ 182.22 Linear isobutyl substituent (vs. cyclic)

Key Findings:

The carboxylic acid group in analogs like 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid introduces hydrogen-bonding capacity absent in the hydroxyl group of the reference compound, which may enhance interactions with polar targets .

Synthetic Accessibility: The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, 3-isopropyl-1H-pyrazol-5-amine (a precursor to similar compounds) is synthesized via refluxing ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with acetic acid . In contrast, the hydroxyl group in this compound may require protective-group strategies to avoid side reactions during synthesis .

Commercial Viability :

  • The discontinuation of this compound contrasts with the commercial availability of carboxylic acid derivatives (e.g., 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid), suggesting higher demand or easier synthesis for the latter .

Research Implications and Limitations

  • Structural Rigidity vs.
  • Biological Relevance: While pyrazole derivatives are known kinase inhibitors or agrochemical intermediates, the hydroxyl group in this compound may limit membrane permeability compared to methyl or carboxylic acid analogs .
  • Data Gaps : Melting points, solubility, and biological activity data are absent for the reference compound, limiting direct functional comparisons .

Preparation Methods

General Synthetic Strategy for Pyrazol-5-ol Derivatives

The synthesis of pyrazol-5-ol derivatives typically involves the condensation of hydrazine or substituted hydrazine salts with β-dicarbonyl compounds or their esters under acidic or buffered conditions. This reaction forms the pyrazole ring with a hydroxyl group at the 5-position.

  • Key Reactants:

    • A substituted hydrazine salt (e.g., methyl hydrazine hydrochloride, sulfate)
    • A β-dicarbonyl compound or equivalent (e.g., alkyl acetoacetate derivatives)
  • Reaction Conditions:

    • Acidic medium (e.g., acetic acid, hydrochloric acid)
    • Solvents such as water, ethanol, or methanol
    • Temperature range typically between 25°C to 100°C
    • Reaction times vary from several hours to a day

This general approach is adaptable to various substituents on the pyrazole ring, including cycloalkyl and isopropyl groups.

Specific Preparation Method for 3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol

While direct literature specifically naming this compound is scarce, analogous synthetic methods for structurally similar pyrazol-5-ol compounds provide a reliable blueprint. The preparation involves:

  • Step 1: Preparation of the β-Dicarbonyl Precursor

    • Synthesize or procure an appropriate β-dicarbonyl compound bearing the cyclobutyl substituent at the 3-position. For example, cyclobutyl-substituted acetoacetate esters.
  • Step 2: Condensation with Isopropyl Hydrazine or Salt

    • React the β-dicarbonyl compound with isopropyl hydrazine or its salt under acidic conditions.
    • Acidic media can be acetic acid or hydrochloric acid in aqueous or alcoholic solvents.
    • Reaction temperature is maintained between 25°C and 85°C.
    • Reaction time typically ranges from 12 to 24 hours.
  • Step 3: Work-up and Purification

    • Extract the reaction mixture with an organic solvent such as ethyl acetate.
    • Wash the organic layers with water and brine.
    • Evaporate solvents under reduced pressure.
    • Purify the residue by recrystallization or washing with hexane to obtain the pure pyrazol-5-ol compound.

Example Protocol (Adapted from Related Pyrazol-5-ol Syntheses)

Step Reagents & Conditions Details
1 Cyclobutyl acetoacetate derivative + Isopropyl hydrazine salt Mix equimolar amounts in acetic acid and water mixture (e.g., 2.5 mL acetic acid + 3 mL water)
2 Heating Stir at 85°C for 24 hours
3 Extraction Extract with ethyl acetate (2 x 20 mL)
4 Washing Wash combined organic layers with water and brine (20 mL each)
5 Concentration & Purification Evaporate solvents, wash residue with hexane (10 mL)
6 Product Obtain this compound as white solid

Research Findings and Optimization Notes

  • Safety and Environmental Considerations:
    The use of substituted hydrazine salts (such as isopropyl hydrazine salts) is preferred over free hydrazine due to toxicity and handling concerns. Acidic media and mild temperatures improve reaction safety and yield.

  • Reaction Medium:
    The choice of acid and solvent affects yield and purity. Acetic acid-water mixtures have proven effective, but hydrochloric acid or sulfuric acid in alcoholic solvents may also be employed.

  • pH Control:
    Buffering agents like sodium acetate or potassium acetate can be added to maintain pH between 2.5 and 8, optimizing condensation efficiency.

  • Yield and Purity:
    Reported yields for similar pyrazol-5-ol compounds range from moderate to high (30-70%) depending on substituents and reaction conditions.

  • Scalability:
    The described methods are amenable to scale-up for industrial applications, offering a balance of safety, cost-effectiveness, and environmental compliance.

Comparative Table of Preparation Parameters for Pyrazol-5-ol Derivatives

Parameter Typical Range/Choice Impact on Synthesis
Hydrazine derivative Isopropyl hydrazine salt (hydrochloride, sulfate) Influences substitution pattern and safety
β-Dicarbonyl compound Cyclobutyl acetoacetate or ester derivative Determines 3-position substituent
Acid medium Acetic acid, HCl, H2SO4 Catalyzes ring closure, affects reaction rate
Solvent Water, ethanol, methanol Solubility and reaction environment
Temperature 25°C to 100°C (commonly 85°C) Reaction kinetics and product stability
Reaction time 12 to 24 hours Completion of condensation
pH 2.5 to 8 (buffered or unbuffered) Optimizes reaction efficiency
Work-up solvents Ethyl acetate, hexane Extraction and purification

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with β-diketones or β-keto esters. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution using K₂CO₃ as a base catalyst in refluxing xylene or toluene . Optimization includes adjusting solvent polarity (e.g., switching from xylene to DMF for higher yields) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification often employs recrystallization from methanol or column chromatography .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding and torsional angles are analyzed to confirm stereochemistry. For example, pyrazole rings in related compounds exhibit planar geometry with bond lengths of 1.35–1.40 Å for C–N, consistent with aromaticity . Discrepancies between experimental and computational bond lengths (e.g., >0.02 Å) may indicate refinement errors or dynamic disorder .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC assays) against Gram-positive/negative bacteria . For anti-inflammatory potential, COX-1/2 inhibition assays are performed using spectrophotometric monitoring of prostaglandin conversion . Positive controls (e.g., phenylbutazone) and dose-response curves (IC₅₀ calculations) are critical for reliability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectral data and crystallographic results for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Discrepancies in proton environments (e.g., downfield shifts in experimental vs. theoretical NMR) may arise from solvent effects or crystal packing forces. Molecular dynamics simulations can model solvation or crystal lattice interactions to reconcile differences .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Chiral HPLC with amylose-based columns separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) can enforce stereocontrol during cyclobutyl group formation. For example, enantioselective [2+2] cycloadditions with TiCl₄ catalysts yield cyclobutane derivatives with >90% ee .

Q. How do steric effects from the cyclobutyl and isopropyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky cyclobutyl group hinders Suzuki-Miyaura coupling at the pyrazole C-4 position. Palladium catalysts with large ligands (e.g., XPhos) enhance steric tolerance. Computational studies (e.g., steric maps using SambVca) quantify ligand crowding, guiding catalyst selection .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between enzymatic assays and cell-based studies?

  • Methodological Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to evaluate cellular uptake. Validate target engagement via thermal shift assays (TSA) or CRISPR knockouts. For example, a pyrazole derivative showed COX-2 inhibition in vitro but no effect in macrophages due to efflux pump activity .

Key Recommendations

  • Experimental Design : Include negative controls (e.g., solvent-only) in bioassays to rule out nonspecific effects .
  • Data Validation : Cross-validate crystallographic data with spectroscopic methods (e.g., comparing XRD bond lengths to DFT-optimized structures) .
  • Advanced Techniques : Use cryo-EM for dynamic structural analysis if crystals are unstable at ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol
Reactant of Route 2
3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.